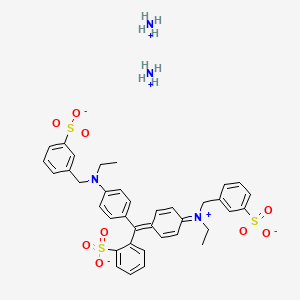
Cinepazide
Übersicht
Beschreibung
Cinepazide, also known as cinepazide maleate (Kelinao or Anjieli in China), is a vasodilator used in China for the treatment of cardiovascular and cerebrovascular diseases, and peripheral vascular diseases . It appears to work by potentiating A2 adenosine receptors .
Molecular Structure Analysis
Cinepazide has a molecular formula of C22H31N3O5 . Its systematic name is (2E)-1-{4-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one . The average mass is 417.499 Da and the monoisotopic mass is 417.226379 Da .Chemical Reactions Analysis
There is a study that discusses the photoisomerism of cinepazide maleate . It was found that the effect of light on the photoisomerism of cinepazide maleate was obvious in a suitable wavelength (e.g., 365 nm).Physical And Chemical Properties Analysis
Cinepazide has a molecular formula of C22H31N3O5 . Its average mass is 417.499 Da and the monoisotopic mass is 417.22637111 Da .Wissenschaftliche Forschungsanwendungen
Cinepazide in Ischemic Stroke Treatment
Cinepazide maleate has been shown to be effective in improving neurological function and activities of daily living, reducing disability, and promoting functional recovery in patients with acute ischemic stroke. It is considered superior to placebo and is well-tolerated with no unexpected adverse events reported .
Neuroprotection in Oxygen-Glucose Deprivation
Research indicates that Cinepazide maleate can protect neuron-like PC12 cells against oxygen–glucose deprivation (OGD) injury. It achieves this by suppressing oxidative stress and preserving mitochondrial functions, which are crucial for cell survival under ischemic conditions .
Wirkmechanismus
Target of Action
Cinepazide, also known as Cinepazide Maleate, is a vasodilator primarily used in China for the treatment of cardiovascular, cerebrovascular diseases, and peripheral vascular diseases . The primary target of Cinepazide is the A2 adenosine receptors . These receptors play a crucial role in the cardiovascular system, including regulation of coronary blood flow and heart rate.
Mode of Action
Cinepazide works by potentiating the effects of adenosine at the A2 adenosine receptors . This means that it enhances the action of adenosine, a naturally occurring substance in the body that has various physiological effects including vasodilation and inhibition of platelet aggregation . By potentiating the effects of adenosine, Cinepazide can increase vasodilation, leading to increased blood flow .
Biochemical Pathways
The biochemical pathways affected by Cinepazide are primarily related to its vasodilatory effects. By potentiating the effects of adenosine, Cinepazide can influence the biochemical pathways that regulate vascular tone and blood flow . This can lead to downstream effects such as improved cerebral collateral circulation, which can be beneficial in conditions like ischemic stroke .
Pharmacokinetics
It’s known that cinepazide is administered via intravenous infusion , suggesting that it has high bioavailability as it bypasses the first-pass metabolism in the liver. More research is needed to fully understand the pharmacokinetic properties of Cinepazide.
Result of Action
The molecular and cellular effects of Cinepazide’s action result in improved neurological function and activities of daily living, reduced disability, and promoted functional recovery in patients with acute ischemic stroke . It achieves this by suppressing oxidative stress and preserving mitochondrial functions .
Eigenschaften
IUPAC Name |
(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDFXMNPQNBDU-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112229 | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinepazide | |
CAS RN |
88197-48-2, 23887-46-9 | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinepazide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinepazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinepazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINEPAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cinepazide?
A1: While the exact mechanism of action is not fully elucidated, research suggests that Cinepazide exerts its effects primarily through vasodilation. This means it relaxes the smooth muscle cells within blood vessel walls, leading to widening of the vessels and improved blood flow [].
Q2: Does Cinepazide affect the central nervous system?
A2: Research suggests that Cinepazide may have some effects on the central nervous system. Studies in rats have shown that it can selectively stimulate the functional activity of serotonin neurons in the brain, particularly under hypoxic conditions [].
Q3: How does Cinepazide compare to other vasodilators like Cinnarizine and Papaverine in terms of its effects on regional blood flow?
A3: Studies in anesthetized dogs have shown that while all three drugs increase vertebral blood flow, they differ in their effects on other vascular beds. Cinepazide, unlike Cinnarizine and Papaverine, produced a marked increase in mesenteric blood flow and a decrease in renal blood flow [].
Q4: What is the molecular formula and weight of Cinepazide?
A4: Cinepazide's molecular formula is C21H29N3O5, and its molecular weight is 403.48 g/mol [].
Q5: What is the impact of metal chelators and stabilizers on the stability of Cinepazide maleate injection?
A5: Research indicates that the addition of metal chelators and stabilizers to Cinepazide maleate injection can enhance its stability during production and storage. These additives help to reduce the formation of undesirable degradation products like Cinepazide oxynitride and Cinepazide cis-isomer [, ].
Q6: What are the primary routes of Cinepazide metabolism and excretion in humans?
A6: Research indicates that Cinepazide undergoes extensive metabolism in the liver, primarily through O-demethylation and conjugation reactions. The metabolites are then excreted mainly in the urine, with unchanged Cinepazide being the major component in human urine [, ].
Q7: How is Cinepazide absorbed after oral administration in humans?
A7: Studies have shown that Cinepazide is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. The extent of absorption appears to be relatively high, with approximately 57.6% of an oral dose being excreted in urine within 24 hours [].
Q8: What is the impact of multiple-dose administration on the pharmacokinetics of Cinepazide?
A8: Multiple-dose studies in humans have shown that Cinepazide exhibits predictable pharmacokinetic behavior upon repeated administration. The peak and valley plasma levels after multiple doses were found to be consistent with those predicted using a one-compartment pharmacokinetic model [].
Q9: Has Cinepazide shown efficacy in animal models of cerebral ischemia?
A9: Yes, Cinepazide has demonstrated potential benefits in animal models of cerebral ischemia. Studies in rats have shown that it can reduce infarct volume and improve neurological outcomes after middle cerebral artery occlusion [, ].
Q10: What are the observed effects of Cinepazide on blood pressure in patients with acute ischemic stroke?
A10: A recent study investigating the effects of Cinepazide maleate injection on blood pressure in patients with acute ischemic stroke and hypertension found no significant difference in blood pressure management between the Cinepazide group and the control group [].
Q11: Are there any known hematological adverse reactions associated with Cinepazide?
A11: Yes, Cinepazide has been associated with hematological adverse reactions, including leucopenia, agranulocytosis, and thrombocytopenia. These reactions appear to be dose-dependent and may manifest as fever or other symptoms []. Careful hematological monitoring is recommended during Cinepazide therapy.
Q12: What safety profile has been observed with Cinepazide in clinical trials for severe decompensated heart failure?
A12: Clinical trials investigating Cinepazide in patients with severe decompensated heart failure have reported a relatively favorable safety profile. While some adverse effects, such as hypokalemia, hypotension, and ventricular premature beats, were observed, they were generally mild and less frequent compared to the control group receiving Dobutamine [, ].
Q13: Are there any known drug interactions associated with Cinepazide?
A13: While specific drug interactions have not been extensively studied, caution should be exercised when combining Cinepazide with other medications that affect blood pressure or blood clotting. It is always advisable to consult with a healthcare professional regarding potential drug interactions.
Q14: What analytical methods are commonly used to quantify Cinepazide in biological samples?
A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely employed for the quantification of Cinepazide in biological matrices like plasma and urine [, , ].
Q15: Has the environmental impact of Cinepazide been assessed?
A15: Currently, there is limited information available regarding the environmental impact and degradation of Cinepazide. Further research is necessary to assess its potential ecotoxicological effects and develop appropriate waste management strategies [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)

![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)









